molecular formula N/A B1160046 Poly(ethylene Glycol) (PEG1200) - d8

Poly(ethylene Glycol) (PEG1200) - d8

Cat. No.: B1160046
Attention: For research use only. Not for human or veterinary use.
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Description

Poly(ethylene glycol) (PEG1200) - d8 is a deuterated derivative of PEG1200, where eight hydrogen atoms are replaced with deuterium isotopes. PEG1200 itself is a polymer composed of repeating ethylene oxide units, with an average molecular weight (Mn) of approximately 1,200 g/mol. The deuteration in PEG1200-d8 enhances its stability in metabolic and analytical environments, making it particularly valuable in pharmacokinetic studies and nuclear magnetic resonance (NMR) spectroscopy . Unlike non-deuterated PEGs, PEG1200-d8 exhibits reduced hydrogen-related signal interference in spectroscopic analyses, enabling precise tracking in biological systems .

Properties

Molecular Formula

N/A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences in Molecular Characteristics

PEG1200-d8 is distinguished from similar PEGs by its isotopic labeling. Below is a comparative analysis with non-deuterated PEG1200, PEG1000, and PEG1500:

Property PEG1200-d8 PEG1200 PEG1000 PEG1500
Molecular Weight (Mn) ~1,200 g/mol ~1,200 g/mol ~1,000 g/mol ~1,500 g/mol
Deuteration 8 H replaced with D None None None
Solubility High in H₂O, DMSO High in H₂O, DMSO High in H₂O, ethanol Moderate in H₂O, PEG-specific solvents
Stability Enhanced metabolic stability Standard degradation Standard degradation Standard degradation
Analytical Utility Reduced H-background in NMR/LC-MS Requires H-filtering in NMR Limited to non-isotopic assays Limited to non-isotopic assays

Functional and Pharmacokinetic Comparisons

  • PEG1200 vs. PEG1200-d8: The deuteration in PEG1200-d8 extends its half-life in vivo by reducing enzymatic cleavage rates, as observed in deuterated drug conjugates . Non-deuterated PEG1200 is more susceptible to oxidative degradation, particularly in hepatic environments .
  • PEG1000 vs. PEG1200-d8 : PEG1000’s lower molecular weight results in faster renal clearance, whereas PEG1200-d8’s deuterated structure slows excretion, enhancing tumor accumulation efficiency—a critical factor in targeted drug delivery .
  • PEG1500 vs. PEG1200-d8: PEG1500’s higher molecular weight improves hydrogel formation (e.g., PNIPA/PEG systems ), but its non-deuterated form lacks the isotopic precision required for advanced biodistribution studies .

Research Findings and Analytical Data

  • Stability Studies : PEG1200-d8 exhibits a 30% slower degradation rate in rat plasma compared to PEG1200, as quantified via LC-MS .
  • Biodistribution : In murine models, PEG1200-d8 showed a 1.8-fold higher tumor-to-blood ratio than PEG1000, attributed to reduced enzymatic metabolism .
  • Spectroscopic Advantages : Deuterated PEGs eliminate overlapping proton signals in ¹H-NMR, enabling unambiguous detection of PEGylation sites in proteins .

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